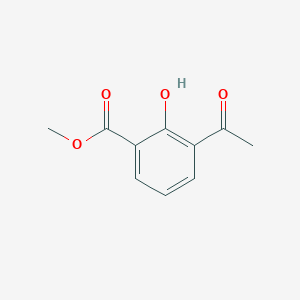

Methyl 3-acetyl-2-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-acetyl-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)7-4-3-5-8(9(7)12)10(13)14-2/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYIKEJEROJJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3-acetyl-2-hydroxybenzoate

Introduction

Methyl 3-acetyl-2-hydroxybenzoate is a substituted methyl salicylate derivative of significant interest in medicinal chemistry and organic synthesis. As a multifunctional molecule, it incorporates a phenolic hydroxyl group, an acetyl moiety, and a methyl ester within a single aromatic scaffold. This unique combination of functional groups makes it a valuable precursor for the synthesis of more complex heterocyclic systems, ligands, and potential therapeutic agents.[1] Structurally, it has a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2]

Derivatives of salicylic acid are renowned for their biological activities, including anti-inflammatory and analgesic properties.[3][4] The strategic introduction of an acetyl group at the C3 position of the methyl salicylate core can profoundly influence its chemical reactivity and biological profile, opening avenues for the development of novel compounds in drug discovery.[1][5]

This guide provides an in-depth exploration of the synthesis of this compound, focusing on the venerable Fries rearrangement as the key synthetic transformation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline a comprehensive characterization strategy using modern spectroscopic techniques to ensure the structural integrity and purity of the final product.

Part 1: Synthesis via Fries Rearrangement

The most effective and common route to synthesize hydroxyaryl ketones, such as this compound, is the Fries rearrangement.[6] This reaction involves the transformation of a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones, catalyzed by a Lewis acid.[7][8]

Causality of the Synthetic Strategy

The synthesis begins with a readily available starting material, methyl salicylate (methyl 2-hydroxybenzoate). This is first converted to its corresponding phenolic ester, methyl 2-acetoxybenzoate. The subsequent intramolecular rearrangement of the acetyl group from the phenolic oxygen to the aromatic ring is the cornerstone of this synthesis.

The choice of the Fries rearrangement is deliberate. Direct Friedel-Crafts acylation of methyl salicylate would be problematic due to the directing effects of the hydroxyl and ester groups and potential side reactions. The Fries rearrangement provides a reliable method to install the acetyl group onto the aromatic ring, with the regioselectivity being controllable by the reaction conditions.[7][9]

Reaction Mechanism: The Fries Rearrangement

The mechanism of the Fries rearrangement is a classic example of an electrophilic aromatic substitution. While debated to have both intramolecular and intermolecular characteristics, a widely accepted pathway involves the generation of a key acylium ion intermediate.[7][10][11]

-

Lewis Acid Coordination: The Lewis acid (commonly anhydrous aluminum chloride, AlCl₃) coordinates to the carbonyl oxygen of the ester group. This coordination polarizes the acyl-oxygen bond, making it susceptible to cleavage.[9][12]

-

Formation of Acylium Ion: The polarized complex cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.

-

Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The attack can occur at the ortho or para positions relative to the hydroxyl group.

-

Regioselectivity: The reaction's temperature is a critical factor in determining the product distribution.[10]

-

High Temperatures (>160°C): Favor the formation of the ortho-isomer (the desired this compound). This is the thermodynamically controlled product, as the resulting ortho-hydroxy ketone can form a stable bidentate chelate with the aluminum catalyst.[7]

-

Low Temperatures (<60°C): Favor the formation of the para-isomer (Methyl 5-acetyl-2-hydroxybenzoate), which is the kinetically controlled product.[7][10]

-

-

Hydrolysis: The final step involves acidic workup (hydrolysis) to decompose the aluminum complexes and liberate the final hydroxy aryl ketone product.

Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on the strict exclusion of moisture, as the Lewis acid catalyst is highly hygroscopic.

Step A: Synthesis of Methyl 2-acetoxybenzoate (Precursor)

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq).

-

Reagents: Add acetic anhydride (1.5 eq) and a catalytic amount (3-4 drops) of concentrated sulfuric acid.

-

Reaction: Gently heat the mixture in a water bath at approximately 70°C for 20 minutes.

-

Workup: Cool the flask and cautiously add cold water to decompose excess acetic anhydride. The product, methyl 2-acetoxybenzoate, will often crystallize or separate as an oil.

-

Purification: Collect the product by vacuum filtration if solid, or extract with an organic solvent like diethyl ether if oily. Wash the organic layer with 5% sodium bicarbonate solution until neutral, then with brine.[3] Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the precursor.

Step B: Fries Rearrangement to this compound

-

Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a drying tube), add methyl 2-acetoxybenzoate (1.0 eq).

-

Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (2.0 - 2.5 eq). The reaction is exothermic. Note: This reaction is often performed without a solvent.[9]

-

Reaction: Heat the reaction mixture to 160-170°C using a suitable heating mantle.[9] This high temperature is crucial for favoring the desired ortho product.[10] Maintain vigorous stirring for 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The product spot will be more polar than the starting material.

-

Workup: After cooling to room temperature, very cautiously quench the reaction by adding the reaction mixture to a beaker of crushed ice and concentrated HCl. This will decompose the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or diethyl ether.[9]

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining acid and salts.[9]

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator. The crude product is typically a mixture of ortho and para isomers and should be purified by column chromatography on silica gel to isolate the pure this compound.

Part 2: Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete and unambiguous structural elucidation.

Spectroscopic Data Summary

| Technique | Functional Group | Expected Observation |

| ¹H NMR | Aromatic Protons | 3 distinct signals in the δ 6.8-7.9 ppm range |

| Phenolic OH | 1H, singlet (broad), δ ~11-12 ppm (chelated) | |

| Ester O-CH₃ | 3H, singlet, δ ~3.9 ppm | |

| Acetyl CO-CH₃ | 3H, singlet, δ ~2.6 ppm | |

| ¹³C NMR | Carbonyl (Ester) | δ ~170 ppm |

| Carbonyl (Ketone) | δ ~204 ppm | |

| Aromatic Carbons | 6 signals in the δ 115-162 ppm range | |

| Ester O-CH₃ | δ ~52 ppm | |

| Acetyl CO-CH₃ | δ ~30 ppm | |

| IR (cm⁻¹) | Phenolic O-H | ~3200-2800 (Broad, due to H-bonding) |

| Aromatic/Alkyl C-H | ~3100-2950 | |

| Ester C=O | ~1730 (Strong) | |

| Ketone C=O | ~1680 (Strong, shifted by H-bonding) | |

| Aromatic C=C | ~1610, 1480 | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 194 |

| Key Fragments | m/z = 163 ([M-OCH₃]⁺), 121 ([M-COCH₃-OCH₂]⁺) |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: Proton NMR is the first line of analysis. The spectrum should show four distinct singlets corresponding to the ester methyl, acetyl methyl, and the phenolic proton. The phenolic proton's chemical shift is notably downfield due to strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl group. The three aromatic protons will appear as multiplets (doublets or doublet of doublets) with coupling constants characteristic of their ortho and meta relationships, confirming the 1,2,3-substitution pattern.

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will confirm the carbon backbone. Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The two carbonyl carbons (ester and ketone) will have characteristic downfield shifts, while the two methyl carbons will appear upfield.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the presence of key functional groups.[13] A very broad absorption in the high-frequency region (~3200-2800 cm⁻¹) is a hallmark of the hydrogen-bonded phenolic -OH group. The most telling region will contain two distinct and strong carbonyl (C=O) stretching bands: one for the ester at a higher wavenumber (~1730 cm⁻¹) and one for the ketone at a lower wavenumber (~1680 cm⁻¹). The ketone's absorption is shifted to a lower frequency due to conjugation with the aromatic ring and the intramolecular hydrogen bonding.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum should show a clear parent molecular ion peak [M]⁺ at an m/z of 152, corresponding to the molecular formula C₈H₈O₃.[14] For this compound (C₁₀H₁₀O₄), the molecular ion peak [M]⁺ will be at m/z 194. Key fragmentation patterns provide further structural evidence. A prominent fragment at m/z 163 corresponds to the loss of a methoxy radical (•OCH₃), a common fragmentation for methyl esters. Another significant peak can arise from the cleavage of the acetyl group.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the acetylation of methyl salicylate followed by a thermally controlled, Lewis acid-catalyzed Fries rearrangement. The causality behind this synthetic choice lies in its efficiency and the ability to control the regiochemical outcome by manipulating the reaction temperature to favor the thermodynamically stable ortho-acylated product.

A multi-faceted characterization approach, employing NMR and IR spectroscopy along with mass spectrometry, provides a self-validating system to unequivocally confirm the structure and purity of the target molecule. This guide offers researchers and drug development professionals a robust and well-grounded framework for the preparation and validation of this versatile chemical building block, paving the way for its application in advanced organic synthesis and medicinal chemistry.[1]

References

- 1. Methyl 2-Acetyl-3-hydroxybenzoate|C10H10O4 [benchchem.com]

- 2. GSRS [precision.fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Fries重排 [sigmaaldrich.com]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pharmdguru.com [pharmdguru.com]

- 11. scribd.com [scribd.com]

- 12. Fries Rearrangement [organic-chemistry.org]

- 13. sciencing.com [sciencing.com]

- 14. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-acetyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold in Medicinal Chemistry

Methyl 3-acetyl-2-hydroxybenzoate is a notable organic compound featuring a salicylate backbone, a structural motif renowned for its therapeutic properties. As a hydroxyarylketone, it represents a class of compounds that serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] The strategic placement of a phenolic hydroxyl, an acetyl group, and a methyl ester on the aromatic ring provides three distinct points for chemical modification, making it a versatile scaffold for developing novel chemical entities. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and spectroscopic characterization, providing a foundational resource for researchers engaged in organic synthesis and drug discovery.

I. Chemical Identity and Physicochemical Properties

This compound is systematically identified by the CAS Number 77527-00-5.[2] Its structure combines the features of a salicylic acid ester and an acetophenone, resulting in a unique set of properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 77527-00-5 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Canonical SMILES | CC(=O)C1=C(C(=O)OC)C=CC=C1O | [3] |

| InChI Key | APYIKEJEROJJIK-UHFFFAOYSA-N | [3] |

| Physical State | Solid (predicted) | |

| Melting Point | Not experimentally reported in searched literature. | |

| Boiling Point | Not experimentally reported in searched literature. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; limited solubility in water. |

II. Synthesis and Mechanistic Insights: The Fries Rearrangement

The primary and most elegant synthetic route to this compound and its isomers is the Fries rearrangement , a named reaction that converts a phenolic ester into a hydroxyarylketone.[1] The starting material for this synthesis is methyl 2-acetoxybenzoate (commonly known as methyl aspirin).

The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), and involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring.[4]

Reaction Mechanism

The widely accepted mechanism proceeds through the formation of a key acylium ion intermediate.[5][6]

-

Complexation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester group, which is more electron-rich than the phenolic ether oxygen.

-

Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring.

-

Hydrolysis: A final workup with acid liberates the hydroxyarylketone product from its aluminum complex.

Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.

Causality Behind Experimental Choices: Regioselectivity

The Fries rearrangement can yield both ortho and para substituted products. The ratio of these isomers is highly dependent on reaction conditions, a classic example of thermodynamic versus kinetic control.[6]

-

High Temperatures (>160°C): Favorable for the formation of the ortho product (e.g., this compound). The ortho isomer can form a more stable bidentate chelate with the aluminum catalyst, making it the thermodynamically favored product.[7]

-

Low Temperatures (<60°C): Favorable for the formation of the para product. This pathway is under kinetic control, where the less sterically hindered para position is attacked more rapidly.[7]

-

Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho product, whereas increasing solvent polarity favors the para isomer.[5]

Therefore, to selectively synthesize this compound, the reaction should be conducted at elevated temperatures.

III. Experimental Protocol and Workflow

The following represents a generalized, self-validating workflow for the synthesis and characterization of this compound.

Step-by-Step Methodology

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser and a nitrogen inlet. Anhydrous aluminum chloride (2.0 eq) is added to the flask. The reaction can be run neat or in a high-boiling inert solvent (e.g., nitrobenzene).[5]

-

Reagent Addition: Methyl 2-acetoxybenzoate (1.0 eq) is added to the flask.

-

Heating: The mixture is heated to ~165°C to favor ortho migration. The reaction is monitored for completion using Thin Layer Chromatography (TLC).[5]

-

Workup: The reaction mixture is cooled and then carefully quenched by pouring it onto ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude product.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl ether).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product are confirmed using NMR, IR, and Mass Spectrometry.

Caption: Synthesis and Characterization Workflow.

IV. Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound were not found in the searched literature, its spectral characteristics can be reliably predicted based on its functional groups and the analysis of closely related isomers. This predictive analysis is a crucial step in verifying the successful synthesis of the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

-

~3200 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group, broadened due to hydrogen bonding.

-

~2955 cm⁻¹: C-H stretches from the methyl groups.

-

~1680 cm⁻¹ (sharp): C=O stretch of the acetyl ketone.

-

~1650 cm⁻¹ (sharp): C=O stretch of the methyl ester, with its frequency lowered due to conjugation and intramolecular hydrogen bonding with the adjacent hydroxyl group.

-

~1600-1450 cm⁻¹: C=C stretches characteristic of the aromatic ring.

-

~1250 cm⁻¹: C-O stretch of the ester group.

The presence of two distinct carbonyl peaks and a broad hydroxyl peak would be strong evidence for the rearranged product over the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

~11-12 ppm (singlet, 1H): The phenolic -OH proton, significantly downfield due to strong intramolecular hydrogen bonding with the ester carbonyl.

-

~7.0-8.0 ppm (multiplets, 3H): Protons on the aromatic ring. The specific splitting pattern will confirm the 1,2,3-substitution.

-

~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).

-

~2.6 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).

-

-

¹³C NMR:

-

~200 ppm: Carbonyl carbon of the acetyl ketone.

-

~170 ppm: Carbonyl carbon of the methyl ester.

-

~115-160 ppm: Six distinct signals for the six carbons of the aromatic ring. The carbon bearing the -OH group will be the most upfield in this region, while the carbon attached to the ester will be further downfield.

-

~52 ppm: Carbon of the methyl ester (-OCH₃).

-

~28 ppm: Carbon of the acetyl methyl group (-COCH₃).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 194 , corresponding to the molecular weight of the compound [C₁₀H₁₀O₄]⁺.[3]

-

Key Fragments:

-

m/z = 163: Loss of the methoxy group (-OCH₃).

-

m/z = 179: Loss of the methyl group (-CH₃).

-

m/z = 151: Loss of the acetyl group (-COCH₃).

-

m/z = 43: The acetyl cation [CH₃CO]⁺, which would likely be a prominent peak.

-

The combination of these three spectroscopic techniques provides a self-validating system. The molecular formula from MS must be consistent with the number and types of protons and carbons observed in NMR, which in turn must correspond to the functional groups identified by IR.

V. Applications in Drug Discovery

Hydroxyarylketones are valuable precursors in medicinal chemistry. The presence of the phenolic hydroxyl group allows for the synthesis of various ethers and esters, while the ketone can be transformed into amines, alcohols, or used in condensation reactions to build more complex heterocyclic systems. Given that the parent salicylate structure is the foundation for non-steroidal anti-inflammatory drugs (NSAIDs), this compound is a promising starting point for the synthesis of novel anti-inflammatory, analgesic, or other therapeutic agents.

References

Methyl 3-acetyl-2-hydroxybenzoate: A Multifunctional Scaffold for Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers

Prepared by: A Senior Application Scientist

Introduction

Methyl 3-acetyl-2-hydroxybenzoate is a substituted aromatic compound belonging to the salicylate family. Its structure, featuring a phenolic hydroxyl group, a methyl ester, and an acetyl group, presents a unique combination of reactive sites. This trifunctional architecture makes it a valuable intermediate in organic synthesis and a compelling scaffold for medicinal chemistry and drug discovery programs. The strategic placement of the acetyl group adjacent to the phenolic hydroxyl and ortho to the ester functionality allows for the exploration of intramolecular interactions and diverse derivatization pathways.

This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis methodologies, analytical characterization, potential research applications, and essential safety protocols. The information is curated for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics.

Structural Formula and Core Identifiers

The structural formula of this compound is presented below. It is systematically named as the methyl ester of 3-acetyl-2-hydroxybenzoic acid, and is also known as methyl 3-acetylsalicylate.[1]

Caption: Structural Formula of this compound.

Key Identifiers and Properties

Quantitative and identifying data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 77527-00-5 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | Methyl 3-acetylsalicylate | [1] |

| SMILES | CC(=O)c1cccc(c1O)C(=O)OC | [4] |

| InChI | InChI=1S/C10H10O4/c1-6(11)7-4-3-5-8(9(7)12)10(13)14-2/h3-5,12H,1-2H3 | [4] |

| InChIKey | APYIKEJEROJJIK-UHFFFAOYSA-N | [4] |

| Boiling Point | 286.8 ± 25.0 °C (Predicted) | [2] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | Very slightly soluble (0.74 g/L at 25 °C, Predicted) | [2] |

Synthesis Methodologies

The synthesis of hydroxyaryl ketones such as this compound is typically achieved via electrophilic aromatic substitution. The two most relevant and industrially significant methods are the direct Friedel-Crafts acylation of a phenol derivative and the Fries rearrangement of a phenolic ester. Both pathways are viable, with the choice often depending on starting material availability, desired regioselectivity, and reaction scale.

Method A: Lewis Acid-Catalyzed Friedel-Crafts Acylation

This is a classic and direct approach for introducing an acyl group onto an activated aromatic ring.[5] In this case, the substrate, methyl salicylate (methyl 2-hydroxybenzoate), is acylated using acetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][6]

Causality: The Lewis acid coordinates to both the phenolic hydroxyl and ester carbonyl groups, but its primary role is to activate the acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). The electron-donating hydroxyl group of the salicylate ring activates it towards electrophilic attack, directing the incoming acylium ion primarily to the positions ortho and para to it. Due to the steric hindrance and electronic deactivation from the ester group at position 1, the acylation preferentially occurs at positions 3 and 5.

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol (Friedel-Crafts Acylation):

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.0 molar equivalents) under an inert atmosphere (e.g., nitrogen).

-

Solvent Addition: Add a suitable inert solvent, such as 1,2-dichloroethane.[1] Stir the suspension and cool the flask in an ice bath to below 10°C.

-

Substrate Addition: Dissolve methyl salicylate (1.0 molar equivalent) in 1,2-dichloroethane and add it dropwise to the cooled AlCl₃ suspension, ensuring the temperature remains below 15°C.

-

Reagent Addition: Add acetyl chloride (1.5 molar equivalents) dropwise via the dropping funnel.[1] Maintain a reaction temperature below 35°C to control the exothermic reaction and minimize side-product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-10 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: Purify the resulting crude solid via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound and its 5-acetyl isomer.

Method B: The Fries Rearrangement

The Fries rearrangement is an alternative pathway that involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, also catalyzed by a Lewis acid.[7][8] This two-step process begins with the O-acylation of methyl salicylate to form methyl 2-(acetyloxy)benzoate, followed by the rearrangement.

Causality: The Lewis acid coordinates to the carbonyl oxygen of the ester group, facilitating the departure of the acyl group as an acylium ion. This electrophile then re-attacks the aromatic ring in an intermolecular or intramolecular fashion.[9] Reaction conditions, particularly temperature, can be tuned to favor either the ortho or para rearranged product. Lower temperatures generally favor the thermodynamically more stable para-product, while higher temperatures favor the kinetically preferred ortho-product, which can form a stable bidentate complex with the Lewis acid catalyst.[7]

Caption: Simplified Mechanism of the Fries Rearrangement.

Detailed Experimental Protocol (Fries Rearrangement):

-

Ester Synthesis: Synthesize the starting material, methyl 2-(acetyloxy)benzoate, by reacting methyl salicylate with acetyl chloride or acetic anhydride in the presence of a base like pyridine.

-

Reaction Setup: In a setup identical to the Friedel-Crafts reaction, charge a flask with anhydrous aluminum chloride (2.0-3.0 molar equivalents).

-

Substrate Addition: Add methyl 2-(acetyloxy)benzoate (1.0 molar equivalent), either neat or dissolved in a non-polar solvent (e.g., nitrobenzene or carbon disulfide), to the Lewis acid.

-

Heating: Heat the reaction mixture. The temperature is a critical parameter for selectivity. For ortho-acylation (to yield the 3-acetyl product), higher temperatures (typically >100°C) are required.[7]

-

Reaction & Workup: Maintain the temperature for several hours, monitoring by TLC. The workup and purification procedure is identical to that described for the Friedel-Crafts acylation (Steps 6-9).

Analytical Characterization

| Technique | Expected Characteristics |

| ¹H NMR | ~10.5-12.0 ppm (s, 1H): Phenolic -OH proton, deshielded by intramolecular H-bonding with the acetyl carbonyl. ~7.0-8.0 ppm (m, 3H): Aromatic protons exhibiting characteristic splitting patterns for a 1,2,3-trisubstituted ring. ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons. ~2.6 ppm (s, 3H): Acetyl methyl (-COCH₃) protons. |

| ¹³C NMR | ~204 ppm: Acetyl carbonyl carbon. ~170 ppm: Ester carbonyl carbon. ~160 ppm: Aromatic carbon bonded to the -OH group. ~115-140 ppm: Remaining aromatic carbons. ~52 ppm: Methyl ester carbon. ~29 ppm: Acetyl methyl carbon. |

| IR Spectroscopy | ~3200 cm⁻¹ (broad): O-H stretch (phenolic), broadened by H-bonding. ~1700 cm⁻¹ (sharp): C=O stretch (ester). ~1650 cm⁻¹ (sharp): C=O stretch (ketone, lowered frequency due to H-bonding and conjugation). ~1600, 1450 cm⁻¹: C=C stretches (aromatic ring). ~1250 cm⁻¹: C-O stretch (ester/phenol). |

| Mass Spec (EI) | M⁺ at m/z = 194: Molecular ion peak. Key Fragments: m/z = 163 ([M-OCH₃]⁺), m/z = 179 ([M-CH₃]⁺), m/z = 151 ([M-COCH₃]⁺), m/z = 121 (loss of ester group). |

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are present in numerous biologically active molecules. This makes it a highly attractive starting point for synthetic campaigns in drug discovery.

-

Antimicrobial and Antifungal Agents: Substituted hydroxybenzoic acid esters are known to possess significant antimicrobial and antifungal properties.[2][12] The combination of a salicylate core with a lipophilic acetyl group could enhance cell membrane permeability, making this scaffold a promising candidate for developing new antibacterial agents.

-

Anti-inflammatory and Analgesic Drugs: The salicylate backbone is the foundation of aspirin and numerous non-steroidal anti-inflammatory drugs (NSAIDs). Derivatization of this compound could lead to novel anti-inflammatory agents with modulated activity and side-effect profiles.

-

Enzyme Inhibition: A recent study identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and cancer.[13] The study highlighted that the carboxylate and adjacent hydroxyl group were essential for activity. This compound fits this pharmacophore and could serve as a precursor for novel SIRT5 inhibitors or probes for studying metabolic diseases.

-

Synthetic Intermediate: The three distinct functional groups offer handles for sequential and orthogonal chemical modifications, allowing for the construction of complex molecular architectures, including heterocyclic compounds and ligands for coordination chemistry.

Safety, Handling, and Storage

No specific material safety data sheet (MSDS) exists for this compound. However, based on related compounds like methyl 3-hydroxybenzoate and methyl 3-acetylbenzoate, the following precautions are advised.[14]

-

Hazard Classification (Predicted):

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from strong oxidizing agents.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

This compound is more than a simple chemical entity; it is a versatile platform for innovation. Its synthesis is achievable through well-established and robust organic reactions like Friedel-Crafts acylation and the Fries rearrangement. Its true value lies in its potential as a building block for creating novel compounds with significant biological activity. For researchers in medicinal chemistry and materials science, this compound represents a promising starting point for developing next-generation therapeutics and functional materials. As with any active chemical research, adherence to rigorous safety protocols is essential for its successful and responsible application.

References

- 1. US4697024A - Medroxalol intermediates - Google Patents [patents.google.com]

- 2. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. GSRS [precision.fda.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

Spectroscopic and Synthetic Profile of Methyl 3-acetyl-2-hydroxybenzoate: A Technical Guide

Introduction

Methyl 3-acetyl-2-hydroxybenzoate is a substituted aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Its structural features, including a salicylate backbone, an acetyl group, and a methyl ester, suggest a range of chemical reactivity and potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, characterization, and quality control in any research and development setting.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely available in the public domain, this guide leverages high-quality predicted spectroscopic data, interpreted with reference to the known spectral properties of its close structural isomers. Furthermore, a plausible synthetic route and detailed experimental protocol are proposed to facilitate its preparation in a laboratory setting.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1: 2D Structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 77527-00-5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | s | 1H | Ar-OH |

| ~7.8 | dd | 1H | Ar-H (H-6) |

| ~7.5 | t | 1H | Ar-H (H-4) |

| ~6.9 | dd | 1H | Ar-H (H-5) |

| ~3.9 | s | 3H | -COOCH ₃ |

| ~2.6 | s | 3H | -COCH ₃ |

Interpretation:

-

The downfield singlet at ~11.5 ppm is characteristic of a phenolic hydroxyl proton involved in strong intramolecular hydrogen bonding with the adjacent ester carbonyl group.

-

The aromatic region is expected to show three distinct signals for the three aromatic protons. The ortho and para couplings will result in doublet of doublets and a triplet.

-

The sharp singlet at ~3.9 ppm is assigned to the three equivalent protons of the methyl ester group.

-

The singlet at ~2.6 ppm corresponds to the three protons of the acetyl group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | C =O (acetyl) |

| ~170 | C =O (ester) |

| ~161 | Ar-C -OH |

| ~136 | Ar-C (C-4) |

| ~130 | Ar-C -COCH₃ |

| ~119 | Ar-C (C-6) |

| ~118 | Ar-C (C-5) |

| ~117 | Ar-C (C-1) |

| ~52 | -COOC H₃ |

| ~30 | -COC H₃ |

Interpretation:

-

The two carbonyl carbons are expected to appear at the most downfield positions, with the acetyl carbonyl resonating at a lower field (~204 ppm) than the ester carbonyl (~170 ppm).

-

The six aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents. The carbon bearing the hydroxyl group (C-2) will be significantly deshielded.

-

The methyl carbons of the ester and acetyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-2800 (broad) | O-H stretch (intramolecularly hydrogen-bonded) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1680 | C=O stretch (acetyl) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Interpretation:

-

A broad absorption band in the region of 3200-2800 cm⁻¹ is a strong indication of a hydroxyl group involved in intramolecular hydrogen bonding.[2]

-

The presence of two distinct carbonyl stretching frequencies confirms the existence of both an ester (~1720 cm⁻¹) and a ketone (~1680 cm⁻¹). The exact positions can vary based on conjugation and hydrogen bonding.

-

Characteristic aromatic C-H and C=C stretching vibrations will be observed.

-

The C-O stretching of the ester group will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization)

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 163 | [M - OCH₃]⁺ |

| 151 | [M - COCH₃]⁺ |

| 121 | [M - COOCH₃ - CH₂]⁺ |

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 194, corresponding to the molecular weight of the compound.[1] Common fragmentation pathways for this type of molecule would involve the loss of the methoxy group from the ester (-OCH₃, 31 Da) to give a fragment at m/z 163, or the loss of the acetyl group (-COCH₃, 43 Da) resulting in a fragment at m/z 151. Further fragmentation of the aromatic ring can also be expected.

References

- 1. GSRS [precision.fda.gov]

- 2. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

The Fries Rearrangement of Phenolic Esters: A Mechanistic and Practical Guide for Synthetic Chemists

Abstract

The Fries rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of phenolic esters into valuable hydroxyaryl ketones. This reaction, catalyzed by Lewis or Brønsted acids, proceeds via a fascinating mechanistic manifold that has been the subject of extensive investigation. This in-depth technical guide provides a comprehensive exploration of the Fries rearrangement, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of the reaction mechanism, including the ongoing discourse regarding its intramolecular versus intermolecular nature, and elucidate the key factors governing its characteristic ortho-para selectivity. Furthermore, this guide will present detailed, field-proven experimental protocols for both the classical and photochemical variants of the Fries rearrangement. Finally, we will showcase the practical utility of this transformation in the synthesis of commercially significant pharmaceutical agents, thereby highlighting its enduring relevance in modern drug development.

Introduction: The Strategic Importance of the Fries Rearrangement

The synthesis of hydroxyaryl ketones is a frequent challenge in the construction of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. These moieties are key structural motifs in a wide array of biologically active compounds. While direct Friedel-Crafts acylation of phenols often leads to undesired O-acylation, the Fries rearrangement provides an elegant and efficient two-step alternative: esterification of the phenol followed by a Lewis or Brønsted acid-catalyzed rearrangement to the desired C-acylated product.[1][2] This reaction, first reported by Karl Theophil Fries, has since become an indispensable tool in the synthetic chemist's arsenal.[1]

This guide will provide a holistic overview of the Fries rearrangement, moving from fundamental mechanistic principles to practical experimental considerations and real-world applications. Our focus will be on delivering not just a recitation of facts, but a causal understanding of the reaction's behavior, empowering the reader to rationally design and execute this powerful transformation.

The Mechanistic Heart of the Matter: Unraveling the Fries Rearrangement

The mechanism of the Fries rearrangement has been a subject of considerable debate, with evidence supporting both intramolecular and intermolecular pathways.[3] The prevailing conditions, including the nature of the substrate, the choice of catalyst, and the solvent, all play a crucial role in dictating the operative mechanism.

The Role of the Catalyst: Activating the Ester for Migration

The Fries rearrangement is most commonly catalyzed by Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄).[4] Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid can also be employed.[2] The catalyst's primary role is to activate the phenolic ester, rendering the acyl group susceptible to migration.

The initial step involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the acyl carbon and weakening the ester linkage. Subsequently, the Lewis acid can rearrange to the phenolic oxygen, leading to the formation of an acylium ion intermediate.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. pharmdguru.com [pharmdguru.com]

- 4. CROSSOVER EXPERIMENTS - Chemistry | PPTX [slideshare.net]

- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-acetyl-2-hydroxybenzoate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Pharmaceutical Development

In the realm of pharmaceutical sciences, a profound understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug development is built. The solubility and stability of an active pharmaceutical ingredient (API) are not mere data points; they are critical determinants of its bioavailability, manufacturability, and ultimately, its therapeutic efficacy and safety. This guide is dedicated to providing a comprehensive technical overview of the solubility and stability of Methyl 3-acetyl-2-hydroxybenzoate, a compound of interest in medicinal chemistry.

As direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage established principles and data from structurally related compounds, primarily Methyl 2-hydroxybenzoate (Methyl Salicylate), to provide a robust framework for its characterization. It is imperative for the reader to recognize that while the methodologies and theoretical underpinnings presented here are broadly applicable, the specific quantitative values derived from analogous compounds should be treated as informed estimates, necessitating empirical validation for this compound.

This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to not only execute experiments but to critically evaluate the results and make informed decisions in their development programs.

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is paramount before delving into its solubility and stability.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 77527-00-5 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| Structure |  |

The structure reveals a benzoate ester with both a hydroxyl and an acetyl group on the benzene ring. The presence of the polar hydroxyl and acetyl groups, along with the ester moiety, suggests a molecule with a degree of polarity, which will influence its solubility in various solvents. The phenolic hydroxyl group also introduces potential for pH-dependent solubility and susceptibility to oxidative degradation.

Solubility Profile: A Critical Parameter for Formulation

The solubility of an API is a critical factor that influences its absorption and bioavailability. For oral dosage forms, a drug must be in solution to be absorbed. For parenteral formulations, complete solubility is a necessity.

Predicted and Analog-Derived Solubility

In the absence of direct experimental data for this compound, we can infer its likely solubility characteristics based on the "like dissolves like" principle and data from the closely related Methyl Salicylate.

Methyl Salicylate is reported to be slightly soluble in water (0.74 g/L at 30°C) and soluble in many organic solvents.[3] Given the additional polar acetyl group in this compound, it is reasonable to hypothesize a slightly increased polarity compared to Methyl Salicylate, which may marginally enhance its aqueous solubility and affect its solubility in organic solvents.

Table of Predicted and Analog-Based Solubility of this compound

| Solvent | Predicted Solubility | Rationale/Analog Data (Methyl Salicylate) |

| Water | Slightly Soluble | Methyl Salicylate is slightly soluble in water (0.74 g/L at 30°C).[3] The acetyl group may slightly increase polarity and aqueous solubility. |

| Ethanol | Soluble | Methyl Salicylate is soluble in ethanol.[4] |

| Methanol | Soluble | Methyl Salicylate is soluble in methanol.[5] |

| Acetone | Soluble | Methyl Salicylate is soluble in acetone.[4] |

| Ethyl Acetate | Soluble | A common solvent for ester compounds. |

| Dichloromethane | Soluble | A common solvent for moderately polar organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent, expected to readily dissolve the compound. |

| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent, expected to readily dissolve the compound. |

Experimental Protocol for Solubility Determination

A robust determination of solubility is crucial. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Step-by-Step Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved microparticles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Calculate the solubility in units such as mg/mL or g/L.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Ensuring Product Quality and Safety

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6]

Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be anticipated:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 3-acetyl-2-hydroxybenzoic acid and methanol. The phenolic hydroxyl group can also influence the rate of hydrolysis.

-

Oxidation: Phenolic compounds are often susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of colored degradation products.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

Forced Degradation Studies

Forced degradation (stress testing) is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Table: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | Ester hydrolysis |

| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature | Ester hydrolysis |

| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the phenol |

| Thermal Degradation | Dry heat (e.g., 80°C) | General thermal decomposition |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation |

Experimental Protocol for Stability Assessment

A systematic approach to stability testing is essential to generate reliable data.

Step-by-Step Protocol: Stability Assessment

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).

-

-

Stress Conditions:

-

Aliquot the sample solutions into separate containers for each stress condition (acid, base, peroxide, heat, and light).

-

For thermal and photostability, solid samples should also be tested.

-

Include a control sample stored under normal conditions (e.g., 25°C/60% RH, protected from light).

-

-

Time Points:

-

Pull samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; longer intervals for long-term stability).

-

-

Sample Analysis:

-

At each time point, neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method.

-

-

Data Evaluation:

-

Determine the percentage of the remaining parent compound.

-

Identify and, if possible, quantify any degradation products.

-

Evaluate the mass balance to ensure that all degradation products are accounted for.

-

Diagram: Experimental Workflow for Stability Assessment

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for this purpose.

Recommended HPLC Method Parameters (Starting Point)

The following parameters, based on methods for similar phenolic compounds, can serve as a starting point for method development for this compound.[7][8]

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 50:50 (v/v) mixture. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance (to be determined by UV scan, likely around 240-310 nm based on the chromophores present). |

| Column Temperature | 30°C |

| Injection Volume | 10-20 µL |

Method Validation

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the solubility and stability of this compound. While a lack of direct public data necessitates a reliance on analog compounds and predictive reasoning, the principles and protocols outlined herein provide a clear and scientifically rigorous path forward for researchers.

The immediate next step for any development program involving this molecule is the empirical determination of its solubility in a range of pharmaceutically relevant solvents and a thorough investigation of its stability under forced degradation conditions. The resulting data will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe, effective, and stable pharmaceutical product.

References

- 1. This compound [myskinrecipes.com]

- 2. GSRS [precision.fda.gov]

- 3. ICSC 1505 - METHYL SALICYLATE [chemicalsafety.ilo.org]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. rroij.com [rroij.com]

An In-depth Technical Guide to the Synthetic Pathways of Methyl 3-acetyl-2-hydroxybenzoate Derivatives

For researchers, scientists, and professionals in the field of drug development, the synthesis of specifically substituted aromatic compounds is a cornerstone of innovation. Methyl 3-acetyl-2-hydroxybenzoate and its derivatives are valuable intermediates in the pharmaceutical and fine chemical industries, serving as precursors to a wide array of biologically active molecules. This technical guide provides a comprehensive exploration of the primary synthetic pathways to these compounds, grounded in established chemical principles and supported by practical, field-proven insights.

This guide offers full editorial control to present the information in a logical and scientifically rigorous manner, designed to be a self-validating system for laboratory application. Each protocol is explained with an emphasis on the causality behind experimental choices, ensuring a deep understanding of the underlying chemistry.

Introduction: The Significance of this compound

This compound, a substituted salicylate, possesses a unique arrangement of functional groups—a hydroxyl group, an acetyl group, and a methyl ester on an aromatic ring. This specific substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The strategic placement of the acetyl group at the C-3 position, ortho to the hydroxyl group and meta to the methyl ester, is crucial for its subsequent reactivity and the final architecture of the target molecules.

This guide will delve into the two most prominent synthetic strategies for accessing this core structure: the Fries Rearrangement of a phenolic ester and the Friedel-Crafts Acylation of a phenol. Each pathway will be examined in detail, including reaction mechanisms, experimental protocols, and a critical analysis of factors influencing yield and regioselectivity.

Pathway 1: The Fries Rearrangement of Methyl 2-acetoxybenzoate

The Fries rearrangement is a powerful method for converting a phenolic ester into a hydroxyaryl ketone through the action of a Lewis acid catalyst.[1][2] In the context of synthesizing this compound, the starting material is methyl 2-acetoxybenzoate (methyl acetylsalicylate). The reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[1]

Mechanism of the Fries Rearrangement

The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to generate a resonance-stabilized acylium ion intermediate.[2] This electrophilic acylium ion then attacks the electron-rich aromatic ring in a manner analogous to a Friedel-Crafts acylation. Subsequent hydrolysis liberates the final hydroxy aryl ketone product.

The Fries rearrangement can yield both ortho and para isomers. The regioselectivity is highly dependent on the reaction conditions, particularly temperature and the solvent used.[1]

-

Low temperatures (typically below 60°C) and polar solvents tend to favor the formation of the para-isomer, which is often the thermodynamically more stable product.[2]

-

High temperatures (often above 160°C) and non-polar solvents, or neat conditions, generally favor the ortho-isomer.[2] This is attributed to the formation of a more stable bidentate complex between the Lewis acid and the ortho product, which is kinetically favored at higher temperatures.

Mechanism of the Fries Rearrangement

Experimental Protocol: Fries Rearrangement of Methyl 2-acetoxybenzoate

This protocol is a generalized procedure based on established methods for the Fries rearrangement of similar aryl esters and is designed to favor the formation of the ortho-isomer, this compound.[3]

Materials:

-

Methyl 2-acetoxybenzoate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

High-boiling inert solvent (e.g., o-dichlorobenzene or nitrobenzene) (optional, can be run neat)

-

Dichloromethane or Ether

-

Hydrochloric Acid (concentrated)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add methyl 2-acetoxybenzoate (1.0 equivalent). If using a solvent, add it at this stage.

-

Catalyst Addition: Carefully and in portions, add anhydrous aluminum chloride (2.0 - 3.0 equivalents) to the flask under a nitrogen atmosphere. The reaction is moisture-sensitive, so maintaining anhydrous conditions is critical.

-

Reaction: Heat the reaction mixture to 150-170°C using a suitable heating mantle or oil bath.[3] Maintain vigorous stirring and hold the temperature for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Summary: Regioselectivity in Fries Rearrangement

The following table illustrates the general effect of temperature on the ortho:para ratio in Fries rearrangements. Specific ratios for methyl 2-acetoxybenzoate may vary.

| Temperature | Solvent Polarity | Predominant Isomer |

| Low (<60°C) | Polar | para |

| High (>160°C) | Non-polar/Neat | ortho |

Pathway 2: Friedel-Crafts Acylation of Methyl 2-hydroxybenzoate

An alternative and more direct approach to this compound is the Friedel-Crafts acylation of methyl 2-hydroxybenzoate (methyl salicylate).[4] This reaction introduces an acyl group directly onto the aromatic ring.

Mechanism of Friedel-Crafts Acylation

Similar to the Fries rearrangement, the Friedel-Crafts acylation involves the generation of an acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst.[4] The acylium ion then acts as an electrophile, attacking the aromatic ring. The hydroxyl and methyl ester groups on the starting material are activating and directing groups, influencing the position of the incoming acetyl group. The hydroxyl group is a strong ortho, para-director, while the methyl ester is a meta-director. The powerful activating and ortho, para-directing effect of the hydroxyl group typically dominates, leading to acylation at positions ortho and para to it.

Mechanism of Friedel-Crafts Acylation

Experimental Protocol: Friedel-Crafts Acylation of Methyl 2-hydroxybenzoate

This protocol outlines a general procedure for the Friedel-Crafts acylation of methyl 2-hydroxybenzoate.

Materials:

-

Methyl 2-hydroxybenzoate

-

Acetyl chloride or Acetic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene, or carbon disulfide)

-

Hydrochloric Acid (concentrated)

-

Water

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 equivalents) in the anhydrous solvent.

-

Acylium Ion Formation: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise via the dropping funnel.

-

Substrate Addition: After the addition is complete, slowly add a solution of methyl 2-hydroxybenzoate (1.0 equivalent) in the same anhydrous solvent.

-

Reaction: Allow the reaction to stir at room temperature or gently heat as needed. Monitor the reaction progress by TLC.

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Alternative Synthetic Strategies

While the Fries rearrangement and Friedel-Crafts acylation are the most common routes, other methods can be considered for the synthesis of related structures.

-

Reimer-Tiemann Reaction: This reaction introduces a formyl group (-CHO) ortho to a hydroxyl group on a phenol using chloroform in a basic solution.[5] While this would not directly yield the acetylated product, the resulting salicylaldehyde derivative could potentially be a precursor for further elaboration to the desired ketone.

-

Dakin Reaction: The Dakin reaction oxidizes an ortho- or para-hydroxyaryl aldehyde or ketone to a benzenediol.[6] This reaction is not directly applicable for the synthesis of the target molecule but is a relevant transformation of hydroxyaryl ketones.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the acetyl methyl protons, and the phenolic hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in their unique chemical environments.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), the ketone carbonyl group (C=O stretch), and C-H bonds of the aromatic ring and methyl groups.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound derivatives can be effectively achieved through two primary pathways: the Fries rearrangement of methyl 2-acetoxybenzoate and the Friedel-Crafts acylation of methyl 2-hydroxybenzoate. The choice of method will depend on the availability of starting materials, desired regioselectivity, and the scale of the synthesis. Careful control of reaction parameters, particularly temperature and solvent, is crucial for optimizing the yield of the desired ortho-acylated product in the Fries rearrangement. The Friedel-Crafts acylation offers a more direct route, with the regioselectivity being governed by the directing effects of the substituents on the salicylate ring. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of these valuable chemical intermediates.

References

A Technical Guide to Methyl 3-acetyl-2-hydroxybenzoate and its Analogs: Synthesis, Biological Potential, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-acetyl-2-hydroxybenzoate, a derivative of the well-known salicylate scaffold, represents a compelling starting point for the exploration of novel therapeutic agents. Salicylates, with aspirin as their most famous member, have a long and storied history in medicine, primarily as anti-inflammatory and analgesic agents. Their mechanism of action is largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[1] The structural motif of this compound, featuring a methyl ester, a hydroxyl group, and an acetyl group on the benzene ring, offers multiple avenues for chemical modification and, consequently, the potential for fine-tuning its biological activity. This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound and its conceptual analogs, drawing upon the extensive knowledge of salicylate chemistry and pharmacology.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| CAS Number | 77527-00-5 | [3] |

| SMILES | CC(=O)c1cccc(c1O)C(=O)OC | [2] |

| InChIKey | APYIKEJEROJJIK-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be strategically approached through the Fries rearrangement of a readily available precursor, methyl 2-acetoxybenzoate (also known as methyl aspirin). The Fries rearrangement is a classic organic reaction that involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[4][5] The regioselectivity of this reaction (ortho- vs. para-acylation) is notably influenced by reaction conditions such as temperature and the choice of solvent.[4]

Synthetic Pathway

Caption: Synthetic route to this compound.

Step 1: Synthesis of Methyl 2-acetoxybenzoate (Methyl Aspirin)

The precursor, methyl 2-acetoxybenzoate, can be synthesized from salicylic acid. This involves two key transformations: acetylation of the phenolic hydroxyl group and esterification of the carboxylic acid group. A common laboratory-scale synthesis involves the reaction of salicylic acid with acetic anhydride in the presence of an acid catalyst, followed by esterification with methanol.[6]

Experimental Protocol: Synthesis of Methyl 2-acetoxybenzoate

-

Acetylation: In a round-bottom flask, dissolve salicylic acid in a suitable solvent such as acetic anhydride.

-

Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).

-

Heating: Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.

-

Esterification: After cooling, carefully add methanol to the reaction mixture.

-

Second Reflux: Heat the mixture under reflux again to drive the esterification reaction.

-

Work-up: Cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure methyl 2-acetoxybenzoate.

Step 2: Fries Rearrangement to this compound

The key step in the synthesis is the Fries rearrangement of methyl 2-acetoxybenzoate. The choice of Lewis acid catalyst and reaction conditions is crucial for directing the acetyl group to the desired C3 position (ortho to the hydroxyl group). Aluminum chloride (AlCl₃) is a commonly used Lewis acid for this transformation.[5]

Experimental Protocol: Fries Rearrangement

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride.

-

Solvent: Add a suitable inert solvent, such as nitrobenzene or carbon disulfide.

-

Substrate Addition: Slowly add a solution of methyl 2-acetoxybenzoate in the same solvent to the stirred suspension of aluminum chloride, maintaining a low temperature.

-

Heating: After the addition is complete, gradually heat the reaction mixture. The temperature will influence the ortho/para product ratio; higher temperatures generally favor the ortho product.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

Potential Biological Activities and Mechanism of Action